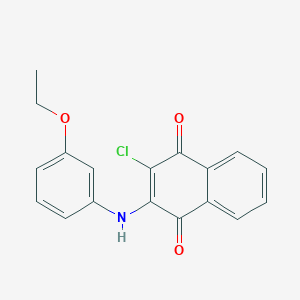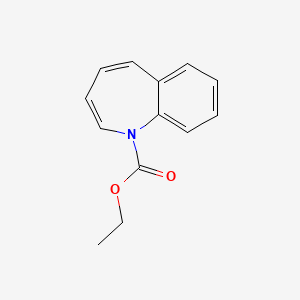
Piperidinium, 1,1-dimethyl-4-(2-(trimethylammonio)ethyl)-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidinium, 1,1-dimethyl-4-(2-(trimethylammonio)ethyl)-, diiodide is a quaternary ammonium compound. It is known for its unique structure, which includes a piperidinium ring substituted with dimethyl and trimethylammonioethyl groups, and two iodide ions. This compound is often used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1,1-dimethyl-4-(2-(trimethylammonio)ethyl)-, diiodide typically involves the quaternization of a piperidine derivative. One common method includes the reaction of 1,1-dimethyl-4-piperidone with trimethylamine and subsequent treatment with methyl iodide to introduce the iodide ions . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Piperidinium, 1,1-dimethyl-4-(2-(trimethylammonio)ethyl)-, diiodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ions can be replaced by other nucleophiles.
Oxidation and Reduction: The piperidinium ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO3) for iodide substitution.
Oxidation: Potassium permanganate (KMnO4) can be used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with silver nitrate can yield silver iodide (AgI) and a new quaternary ammonium compound.
科学研究应用
Piperidinium, 1,1-dimethyl-4-(2-(trimethylammonio)ethyl)-, diiodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Piperidinium, 1,1-dimethyl-4-(2-(trimethylammonio)ethyl)-, diiodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and ion transport, affecting cellular processes. Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and membranes, modulating their function.
相似化合物的比较
Similar Compounds
1,1-Dimethyl-4-oxo-piperidinium iodide: Similar structure but with an oxo group instead of the trimethylammonioethyl group.
1,1-Dimethyl-4-(3-methyl-2-phenylvaleryloxy)-piperidinium bromide: Contains a different substituent on the piperidinium ring.
Uniqueness
Piperidinium, 1,1-dimethyl-4-(2-(trimethylammonio)ethyl)-, diiodide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and its interactions with biological membranes set it apart from other similar compounds.
属性
CAS 编号 |
63887-35-4 |
|---|---|
分子式 |
C12H28I2N2 |
分子量 |
454.17 g/mol |
IUPAC 名称 |
2-(1,1-dimethylpiperidin-1-ium-4-yl)ethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C12H28N2.2HI/c1-13(2,3)9-6-12-7-10-14(4,5)11-8-12;;/h12H,6-11H2,1-5H3;2*1H/q+2;;/p-2 |
InChI 键 |
LWVTVUWDPRDWKX-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1(CCC(CC1)CC[N+](C)(C)C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


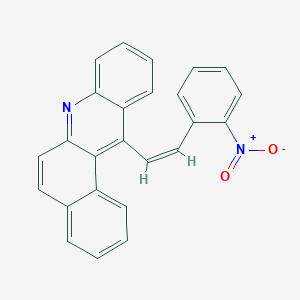
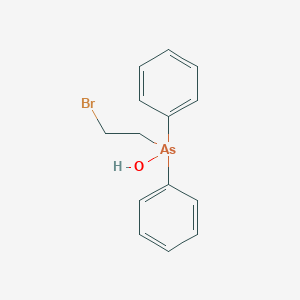

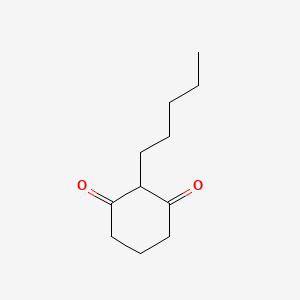
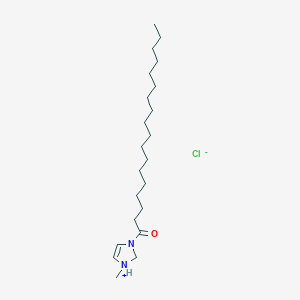

![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)
![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)

![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)

